molecular formula C20H16S B14668277 1,2-Diphenylethenylsulfanylbenzene CAS No. 41796-39-8

1,2-Diphenylethenylsulfanylbenzene

Cat. No.: B14668277
CAS No.: 41796-39-8
M. Wt: 288.4 g/mol
InChI Key: LMMBDCLJQURZOX-UHFFFAOYSA-N
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Description

1,2-Diphenylethenylsulfanylbenzene is an organic compound that features a unique structure combining phenyl groups, an ethenyl linkage, and a sulfanyl group. This compound is part of the broader class of aromatic compounds, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylethenylsulfanylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and acylation reactionsFor instance, an alkyl chloride electrophile can be activated by aluminum or iron trichloride, serving as a Lewis acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylethenylsulfanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Aluminum chloride or iron trichloride as catalysts for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1,2-Diphenylethenylsulfanylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenylethenylsulfanylbenzene involves its interaction with molecular targets through its aromatic rings and sulfanyl group. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenylethenylsulfanylbenzene is unique due to its combination of phenyl groups, an ethenyl linkage, and a sulfanyl group. This structure imparts distinct chemical properties, making it valuable in various applications, including its potential use in optoelectronic devices and as a precursor in organic synthesis .

Properties

CAS No.

41796-39-8

Molecular Formula

C20H16S

Molecular Weight

288.4 g/mol

IUPAC Name

1,2-diphenylethenylsulfanylbenzene

InChI

InChI=1S/C20H16S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-16H

InChI Key

LMMBDCLJQURZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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